Pyridazine hydrochloride
Overview
Description
Pyridazine hydrochloride is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is particularly significant in medicinal chemistry and drug discovery due to its unique chemical structure and biological activities.
Mechanism of Action
Target of Action
Pyridazine hydrochloride, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been reported to interact with various enzymes such as cyclic guanosine monophosphate phosphodiesterase (cgmp pde) and aldose reductase . These enzymes play crucial roles in numerous biological processes, including signal transduction and glucose metabolism .
Mode of Action
Some pyridazine derivatives have been found to inhibit the activity of certain enzymes . For instance, they can act as selective inhibitors of cGMP PDE, an enzyme that plays a key role in signal transduction . By inhibiting this enzyme, this compound could potentially influence cellular signaling pathways.
Biochemical Pathways
Given its potential inhibitory effect on cgmp pde, it could impact the cyclic guanosine monophosphate (cgmp) pathway, which plays a crucial role in various cellular processes, including vasodilation and platelet aggregation .
Result of Action
Given its potential inhibitory effect on certain enzymes, it could influence various cellular processes, including signal transduction and glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridazine hydrochloride can be synthesized through various methods. One common approach involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines . Another method includes the oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: Pyridazine hydrochloride undergoes various chemical reactions, including:
Electrophilic Attack: Reactions involving electrophiles attacking the nitrogen atoms in the pyridazine ring.
Reduction Reactions: Reduction of pyridazine derivatives to form hydropyridazines.
Substitution Reactions: Nucleophilic aromatic substitution reactions where halogen atoms in the pyridazine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Used in the oxidation of benzocinnoline to pyridazinetetracarboxylic acid.
Hydrazines: Employed in the condensation reactions with 1,4-diketones or 4-ketoacids.
Reducing Agents: Utilized in reduction reactions to form hydropyridazines.
Major Products:
Hydropyridazines: Formed through reduction reactions.
Substituted Pyridazines: Resulting from nucleophilic aromatic substitution reactions.
Scientific Research Applications
Pyridazine hydrochloride has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated for its potential as an anti-inflammatory and antihypertensive agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Properties
IUPAC Name |
pyridazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2.ClH/c1-2-4-6-5-3-1;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZBOIOPMOUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NN=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210657 | |
Record name | Pyridazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-80-3 | |
Record name | Pyridazine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6164-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6164-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H89TA38H81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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